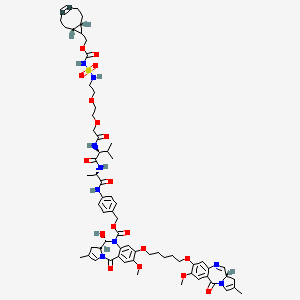

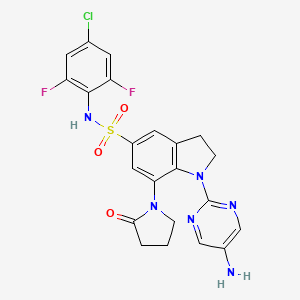

![molecular formula C21H18N4O3 B10860524 4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)

4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes:: The synthetic route for BI 4395 involves specific chemical reactions to achieve its structure. Unfortunately, detailed synthetic pathways are proprietary information and not publicly available.

Industrial Production:: Similarly, information on industrial-scale production methods for BI 4395 is limited due to confidentiality. it is likely that large-scale synthesis follows similar principles to the laboratory-scale process.

Chemical Reactions Analysis

Reactions Undergone:: BI 4395 is primarily involved in inhibiting MMP-13. While specific reactions are not disclosed, it likely interacts with the active site of MMP-13, preventing collagen degradation.

Common Reagents and Conditions:: Since the exact reactions are proprietary, we can’t provide specific reagents or conditions. MMP inhibitors often involve metal chelators, zinc-binding groups, and hydrophobic moieties.

Major Products:: The primary product of BI 4395’s interaction with MMP-13 is the inhibition of collagen degradation, which may have therapeutic implications.

Scientific Research Applications

BI 4395 has several research applications:

Chemistry: Studying MMP inhibition mechanisms.

Biology: Investigating tissue remodeling and extracellular matrix dynamics.

Medicine: Developing potential treatments for joint diseases.

Industry: Designing novel MMP inhibitors for therapeutic use.

Mechanism of Action

BI 4395 binds selectively to MMP-13, inhibiting its enzymatic activity. The compound likely interacts with the catalytic zinc site, preventing collagen breakdown.

Comparison with Similar Compounds

BI 4395’s uniqueness lies in its high selectivity for MMP-13 over other MMPs. Similar compounds include broad-spectrum MMP inhibitors, but BI 4395’s specificity minimizes side effects .

Properties

Molecular Formula |

C21H18N4O3 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid |

InChI |

InChI=1S/C21H18N4O3/c1-25-19(16-6-7-17-15(10-16)8-9-22-17)11-18(24-25)20(26)23-12-13-2-4-14(5-3-13)21(27)28/h2-11,22H,12H2,1H3,(H,23,26)(H,27,28) |

InChI Key |

FOIUQQUDMFDDDC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)NCC2=CC=C(C=C2)C(=O)O)C3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

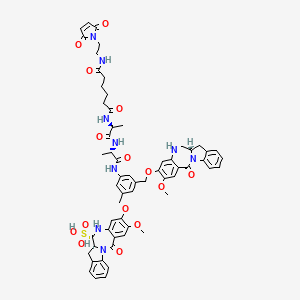

![(5R)-N-[4-(4-fluorophenoxy)phenyl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B10860454.png)

![[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]-[9-[(4-chlorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]methanone](/img/structure/B10860459.png)

![N-[(2S)-4-cyclohexyl-1-[(1-methylsulfonylpiperidin-3-yl)amino]-1-oxobutan-2-yl]-4-[[(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)amino]methyl]benzamide](/img/structure/B10860464.png)

![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)

![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)

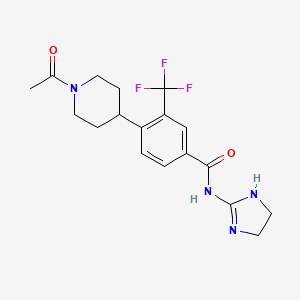

![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)

![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)

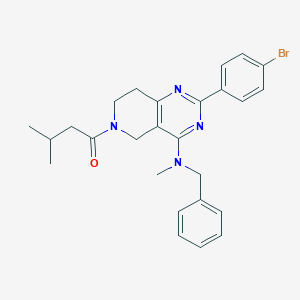

![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)